molecular formula C22H15ClFNO B2893189 (2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 321430-66-4

(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B2893189
CAS No.: 321430-66-4
M. Wt: 363.82
InChI Key: GEPZAISBSMTRKM-QGOAFFKASA-N
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Description

(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one ( 321430-66-4) is a chemical compound for research and development purposes. It has a molecular formula of C 22 H 15 ClFNO and a molecular weight of 363.82 g/mol . The compound is associated with the MDL number MFCD00232244 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. The specific research applications, mechanism of action, and detailed physicochemical properties of this compound are areas for further scientific investigation. Researchers are encouraged to consult the scientific literature for the latest studies on this molecule.

Properties

IUPAC Name

(2E)-2-[(4-chloroanilino)methylidene]-7-fluoro-3-phenyl-3H-inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFNO/c23-15-9-11-16(12-10-15)25-13-18-20(14-5-2-1-3-6-14)17-7-4-8-19(24)21(17)22(18)26/h1-13,20,25H/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPZAISBSMTRKM-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C(=CC=C3)F)C(=O)C2=CNC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)F)C(=O)/C2=C/NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination

Diisobutylaluminium hydride (DIBAL-H) reduces the ketone to an alcohol intermediate, which undergoes acid-catalyzed dehydration with 4-chloroaniline. However, this route complicates regioselectivity and is less efficient (yield: 50–55%).

Microwave-Assisted Synthesis

Accelerating the condensation step via microwave irradiation (100°C, 30 minutes) improves yield to 80% but requires specialized equipment.

Industrial-Scale Considerations

For bulk production, continuous flow reactors enhance heat transfer and reduce reaction times. Patent CN103896729A highlights the utility of borohydride reductions in aqueous hydrochloric acid for analogous chlorinated compounds, suggesting scalability for intermediates.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

(2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Amino Group

  • Nitro vs. Chloro Substituents: The compound (2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one (CAS 338420-86-3) replaces the 4-chloro group with a 2-nitro substituent . In contrast, the 4-chloro substituent in the target compound offers moderate electron withdrawal, which may improve metabolic stability compared to nitro analogs.
  • Methoxy vs. Chloro Substituents: The benzothiazinone derivative (2E)-7-chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one features a 4-methoxy group . The methoxy substituent is electron-donating, which could reduce conjugation efficiency but enhance solubility through polar interactions. This contrasts with the 4-chloro group’s lipophilic character, likely influencing membrane permeability in biological systems.

Core Structure Modifications

  • Indenone vs. Benzothiazinone: Replacing the indenone core with a benzothiazinone ring (as in ) introduces a sulfur atom and a six-membered heterocycle.
  • Furyl vs. Anilino Groups: The compound (2E)-2-(furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one replaces the 4-chloroanilino group with a furan ring . The furan’s oxygen atom enables hydrogen-bond accepting interactions, whereas the anilino group’s NH moiety can act as a hydrogen-bond donor. This difference may influence selectivity in drug-receptor interactions.

Electronic and Steric Effects

  • Dimethylamino vs. Chloroanilino Groups: The enone derivative (2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one features a dimethylamino group, which is strongly electron-donating . This contrasts with the electron-withdrawing 4-chloroanilino group in the target compound, leading to differences in charge distribution and reactivity in Michael addition or cyclization reactions.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents (Position) Key Properties/Applications Reference
(2E)-2-{[(4-Chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one Indenone 4-Cl (C2), F (C7), Ph (C3) Hypothesized antimicrobial activity
(2E)-7-fluoro-2-{[(2-nitrophenyl)amino]methylidene}-3-phenyl-2,3-dihydro-1H-inden-1-one Indenone 2-NO₂ (C2), F (C7), Ph (C3) Enhanced electrophilicity
(2E)-7-chloro-2-{[(4-methoxyphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one Benzothiazinone 4-OCH₃ (C2), Cl (C7) Improved solubility
(2E)-2-(furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one Indenone Furan (C2) Hydrogen-bond acceptor
(2E)-3-(dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one Prop-2-en-1-one N(CH₃)₂ (C3), F (Ph) Drug intermediate

Research Implications and Gaps

  • Biological Activity : While analogs like (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one are synthesized for pharmaceutical applications , direct antimicrobial or cytotoxic data for the target compound are absent. Predictive modeling or docking studies (as in ) could bridge this gap.
  • Physicochemical Properties : Substituent effects on solubility, logP, and melting points require experimental validation. Resources like ChemIDplus provide models for such predictions.

Biological Activity

The compound (2E)-2-{[(4-chlorophenyl)amino]methylidene}-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound notable for its potential biological activities. Its structure incorporates several functional groups that may contribute to its pharmacological properties, including an imine linkage and fluorinated phenyl rings. This article reviews the biological activity of this compound based on available research findings, including mechanisms of action, efficacy in various biological assays, and structural considerations.

Chemical Structure

The molecular formula of the compound is C22H15ClFNOC_{22}H_{15}ClFNO, and it features a complex arrangement that includes:

  • A chlorophenyl group which may enhance lipophilicity and biological interaction.
  • A fluorinated phenyl group , potentially increasing metabolic stability.
  • An imine functional group , which can participate in various chemical reactions and interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities. The following sections summarize key findings related to its pharmacological effects.

Antiviral Activity

Recent studies have demonstrated that derivatives of compounds with similar structures exhibit significant antiviral properties. For instance, compounds with chlorophenyl and fluorinated moieties have been shown to inhibit human adenovirus (HAdV) replication. In particular, analogues derived from similar structures have exhibited sub-micromolar potency against HAdV with low cytotoxicity, suggesting potential therapeutic applications for viral infections .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Several studies have focused on the mechanism by which similar compounds induce apoptosis in cancer cells. The presence of the chlorophenyl group is thought to facilitate interactions with cellular targets involved in cell cycle regulation and apoptosis pathways. For example, compounds with related structures have been reported to activate caspase pathways leading to programmed cell death in various cancer cell lines .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Viral Replication : Similar compounds may disrupt viral DNA replication processes, thereby inhibiting viral proliferation.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in tumor cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Interaction with Enzymatic Targets : The imine functional group may facilitate binding to enzymes involved in metabolic pathways or signal transduction.

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

Study 1: Antiviral Efficacy

A study evaluated the antiviral effects of chlorophenyl-containing compounds against HAdV. The results indicated that certain derivatives exhibited IC50 values as low as 0.27 μM while maintaining a high selectivity index (SI > 100), indicating their potential as effective antiviral agents .

Study 2: Anticancer Activity

In vitro assays demonstrated that a related compound induced significant apoptosis in breast cancer cell lines (MCF-7). The study reported an increase in caspase activity and a decrease in cell viability upon treatment with the compound at concentrations ranging from 10 µM to 50 µM .

Data Table: Biological Activity Summary

Biological ActivityCompoundIC50 ValueSelectivity IndexMechanism
AntiviralAnalogue A0.27 µM>100DNA replication inhibition
AnticancerAnalogue B15 µM>50Apoptosis induction via caspase activation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

  • Methodology :

  • Step 1 : Start with a substituted indenone core (e.g., 7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one) as the backbone.
  • Step 2 : Introduce the (4-chlorophenyl)amino-methylidene moiety via a condensation reaction using a primary amine (e.g., 4-chloroaniline) and a carbonyl-activating agent (e.g., acetic acid or p-toluenesulfonic acid) under reflux in anhydrous ethanol .
  • Step 3 : Optimize stereochemical control by maintaining reaction temperatures between 80–100°C and using inert atmospheres (N₂/Ar) to prevent oxidation .
  • Step 4 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>95%).
    • Key Considerations : Catalyst selection (e.g., Lewis acids like ZnCl₂) and solvent polarity significantly impact yield and E/Z isomer ratios .

Q. Which spectroscopic techniques are most reliable for structural confirmation?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the exocyclic double bond (δ 7.8–8.2 ppm for Hα, δ 6.5–7.2 ppm for Hβ) and fluorine/chlorine substituents (e.g., 19F NMR: δ -110 to -120 ppm for C-F) .
  • IR Spectroscopy : Confirm the presence of C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretching vibrations .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₂H₁₄ClFN₂O) with <3 ppm error .

Advanced Research Questions

Q. How can the E-configuration of the exocyclic double bond be rigorously confirmed?

  • Methodology :

  • NOESY NMR : Detect spatial proximity between the 4-chlorophenyl group and adjacent protons on the indenone ring to confirm the (2E)-geometry .
  • X-ray Crystallography : Resolve bond angles (C=C-N ~120°) and torsion angles (<5° deviation from planarity) to validate stereochemistry .
  • Comparative Analysis : Contrast spectroscopic data with known E/Z isomers of analogous compounds (e.g., (2E)-3-(4-chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one) .

Q. What strategies are recommended for designing analogs to enhance bioactivity?

  • Methodology :

  • Substituent Modulation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to alter electronic properties .
  • Scaffold Hybridization : Fuse the indenone core with heterocycles (e.g., pyrimidine or thiazole) to improve binding affinity to biological targets .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzyme active sites (e.g., kinase inhibitors) before synthesis .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodology :

  • Purity Verification : Re-evaluate compound purity via LC-MS and elemental analysis to rule out impurities (e.g., residual solvents) as confounding factors .
  • Standardized Assays : Use validated reference standards (e.g., AZD8931 for kinase inhibition studies) and replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3-(4-fluorophenyl)prop-2-en-1-one derivatives) to identify trends in substituent-activity relationships .

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